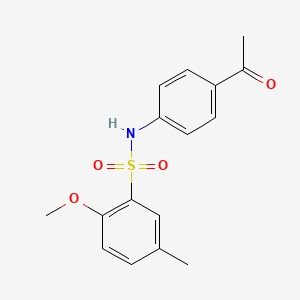
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as DPP, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DPP is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins that regulate cell cycle progression and apoptosis. Additionally, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways. Additionally, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer treatments with fewer side effects. However, one limitation of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is the development of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide-based cancer treatments that can be used in combination with other drugs to enhance their efficacy. Additionally, further investigation into the potential use of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is warranted. Finally, the development of new synthesis methods for N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide that improve its solubility and bioavailability could lead to the development of more effective treatments.
Méthodes De Synthèse
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been widely studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-10-11-16(26-4)17(12-13)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-12,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSLQIAFMAAROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)








![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)


